Aegeline-d3
Description
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Properties
Molecular Formula |
C₁₈H₁₆D₃NO₃ |
|---|---|
Molecular Weight |
300.37 |
Synonyms |
(2E)-N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide-d3; (E)-(±)-(2E)-N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide-d3; Egeline-d3; (±)-Aegeline-d3; (±)-Egeline-d3; Aegelin-d3; |
Origin of Product |
United States |
The Role of Deuterated Analogs in Mechanistic Studies and Quantitative Analysis
Deuterated analogs, also known as isotopically labeled compounds, are molecules where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). This subtle change in mass does not significantly alter the compound's chemical properties, but it provides a powerful label that can be traced and differentiated from its non-deuterated counterpart. This characteristic is invaluable in various scientific applications, from elucidating metabolic pathways to serving as superior internal standards in analytical chemistry.
In mechanistic studies, deuterium labeling helps researchers track the transformation of a molecule through complex biochemical reactions. By observing where the deuterium atoms are located in the metabolites, scientists can deduce the specific bonds that are broken and formed, thereby mapping the metabolic fate of a drug or compound.
For quantitative analysis, particularly in techniques like mass spectrometry, deuterated compounds are considered the gold standard for internal standards. Since a deuterated analog has a slightly higher mass, it can be distinguished from the natural compound by the detector. However, its chemical behavior during sample preparation and analysis is nearly identical to the non-labeled analyte. This allows it to accurately account for any loss of the target substance during extraction or fluctuations in the instrument's signal, leading to highly precise and reliable measurements. texilajournal.comnih.gov
Table 1: Applications of Deuterated Analogs in Research
| Application Area | Description |
|---|---|
| Mechanistic Studies | Tracing the metabolic fate of a compound to understand its biochemical pathways. Deuterium acts as a stable isotopic tracer. |
| Quantitative Analysis | Serving as an ideal internal standard in mass spectrometry to improve the accuracy and precision of measurements. |
| Pharmacokinetic (PK) Studies | Investigating the absorption, distribution, metabolism, and excretion (ADME) of a compound by tracking the labeled molecule. |
| Kinetic Isotope Effect (KIE) | Studying the effect of isotopic substitution on reaction rates to determine rate-limiting steps in a chemical reaction. |
Rationale for Isotopic Labeling of Aegeline for Research Applications
Chemical Synthesis Pathways
The introduction of deuterium into the Aegeline structure can be achieved through several synthetic strategies. The most common approaches involve either the modification of the existing Aegeline molecule or the construction of the molecule from deuterated precursors.
Alkaline Demethylation Followed by Deuteromethylation
A primary method for synthesizing this compound involves a two-step process targeting the methoxy (B1213986) group (-OCH₃) on the phenyl ring. sigmaaldrich.com
Alkaline Demethylation: The first step is the cleavage of the methyl ether in the parent Aegeline molecule. This is typically accomplished by treating Aegeline with a demethylating agent such as boron tribromide (BBr₃) or hydroiodic acid (HI). sigmaaldrich.com This reaction removes the methyl group, yielding a phenolic intermediate. sigmaaldrich.com
Deuteromethylation: The resulting phenolic intermediate is then reacted with a deuterated methylating agent, most commonly deuterated methyl iodide (CD₃I), in the presence of a base like potassium carbonate (K₂CO₃). sigmaaldrich.com This introduces the trideuteromethyl group (-OCD₃) to form this compound. sigmaaldrich.com
The efficiency of this process is contingent on the selection of appropriate solvents and catalysts. Polar aprotic solvents can enhance the solubility of intermediates, while phase-transfer catalysts may be employed to increase reaction rates.
Catalytic Deuterium-Hydrogen Exchange Approaches
An alternative strategy for deuterium incorporation is through catalytic hydrogen-deuterium exchange (HDE). This method involves the exchange of protons for deuterons at specific positions on the molecule.
Acid- or Base-Catalyzed Exchange: This approach utilizes deuterium oxide (D₂O) under acidic or basic conditions to exchange protons. mdpi.com For Aegeline, this can lead to the exchange of benzylic protons located near the methoxy group. The process often requires heating the compound in D₂O with a catalyst, such as palladium on carbon (Pd/C), for an extended period.
Metal-Catalyzed Exchange: Transition metal catalysts, including those based on iridium, rhodium, and ruthenium, are effective for HDE reactions. nih.gov More recently, earth-abundant metals like iron are being explored as catalysts for H/D exchange at (hetero)aromatic hydrocarbons. nih.gov These methods can offer high regioselectivity for deuterium incorporation. nih.govnih.gov
Characterization and Verification of Deuterium Labeling
Following synthesis, it is crucial to confirm the successful incorporation of deuterium and to determine the isotopic purity and the specific location of the deuterium atoms within the this compound molecule. This is achieved through various spectroscopic techniques. rsc.org
Spectroscopic Confirmation of Isotopic Purity
The isotopic enrichment of this compound, which is the percentage of molecules that have been successfully deuterated, is a key parameter to determine.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for verifying deuterium incorporation. rsc.org In the mass spectrum of this compound, the molecular ion peak will show a mass shift corresponding to the number of deuterium atoms incorporated. For this compound, where three hydrogen atoms are replaced by three deuterium atoms, the molecular weight increases by approximately 3 Da, resulting in an [M+H]⁺ of around 303.15 m/z. Isotopic cluster analysis in the mass spectrum further confirms the D₃ incorporation by showing a change in the isotopic pattern with a Δm/z of +3.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and isotopic composition of the molecule. rsc.orgnih.gov
Proton (¹H) NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the methoxy protons (around δ 3.8 ppm in unlabeled Aegeline) will be absent or significantly reduced in intensity. nih.gov
Deuterium (²H) NMR: ²H NMR spectroscopy directly detects the deuterium nuclei. A singlet at approximately δ 3.8 ppm in the ²H NMR spectrum confirms the presence of deuterium in the methoxy group. For highly deuterated compounds, ²H NMR can be more informative than ¹H NMR. sigmaaldrich.com
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum can also indicate deuterium labeling. The carbon atom attached to the deuterium atoms (the methoxy carbon) will show a characteristic splitting pattern (a triplet) due to coupling with deuterium, typically observed around δ 55 ppm with a coupling constant (J) of approximately 22 Hz.
Localization of Deuterium Incorporation
Determining the precise location of the deuterium atoms is essential to confirm that the desired labeling has been achieved.
Two-Dimensional (2D) NMR Spectroscopy: Techniques like proton-deuterium chemical-shift correlation spectroscopy and deuterium-decoupled proton/carbon correlation spectroscopy can be used to definitively establish the position of deuterium labeling, even in complex molecules where spectral overlap is an issue. iaea.orgcdnsciencepub.com
Mass Spectrometry Fragmentation Analysis: Analysis of the fragmentation pattern in the mass spectrum can provide clues about the location of the deuterium label. The masses of fragment ions containing the deuterated portion of the molecule will be shifted accordingly.
The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its structural integrity and isotopic purity for its intended research applications. rsc.org
Below is a table summarizing the key analytical data for this compound.
| Technique | Observation for this compound | Reference |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ ≈ 303.15 m/z | |
| Proton (¹H) NMR | Absence of methoxy proton signal at ~δ 3.8 ppm | |
| Deuterium (²H) NMR | Singlet at ~δ 3.8 ppm | |
| Carbon-13 (¹³C) NMR | Triplet for methoxy carbon at ~δ 55 ppm (J ≈ 22 Hz) |
Advanced Analytical Methodologies for Aegeline D3 Quantification
Mass Spectrometry-Based Detection and Measurement
Mass spectrometry has become the gold standard for the analysis of a wide array of compounds, including isotopically labeled molecules like aegeline-d3. Its high sensitivity and selectivity allow for the detection of trace amounts of the analyte in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. lcms.cz This method is exceptionally well-suited for the quantification of this compound in biological samples. The use of LC-MS/MS has gained popularity in the analysis of various compounds due to its reliability and specificity. lcms.cz In a typical LC-MS/MS workflow, the sample is first injected into an HPLC system where this compound is separated from other components in the matrix. The eluent from the HPLC column is then introduced into the mass spectrometer.
The mass spectrometer is typically a triple quadrupole instrument operated in multiple reaction monitoring (MRM) mode. In MRM, the first quadrupole selects the precursor ion (the molecular ion of this compound), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion, and the intensity of this transition is measured. This process provides a high degree of specificity, minimizing interference from other compounds in the sample.
Utilisation as a Stable Isotope Internal Standard (SILIS) in Quantitative Assays
This compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-labeled counterpart, aegeline (B1664389). The use of a SIL-IS is considered the most reliable method for quantification in LC-MS/MS assays because it compensates for variations in sample preparation, chromatographic retention time, and ionization efficiency. sigmaaldrich.commdpi.com Since this compound has nearly identical physicochemical properties to aegeline, it co-elutes from the HPLC column and experiences similar ionization effects in the mass spectrometer. sigmaaldrich.com However, due to its higher mass (resulting from the three deuterium (B1214612) atoms), it can be distinguished from aegeline by the mass spectrometer. avantiresearch.com
By adding a known amount of this compound to the sample at the beginning of the analytical process, the ratio of the peak area of aegeline to the peak area of this compound can be used to accurately determine the concentration of aegeline in the original sample. lgcstandards.com This ratiometric measurement corrects for any sample loss during extraction and any fluctuations in the instrument's response. lgcstandards.com
Method Validation for Sensitivity, Selectivity, and Reproducibility
A crucial aspect of any quantitative analytical method is its validation to ensure that it is reliable, reproducible, and fit for its intended purpose. Method validation for this compound quantification would follow established guidelines, such as those from the International Council for Harmonisation (ICH). ymerdigital.com
To establish the linearity of the method, a series of calibration standards containing known concentrations of aegeline (the analyte) and a fixed concentration of this compound (the internal standard) are prepared and analyzed. The ratio of the analyte peak area to the internal standard peak area is then plotted against the analyte concentration to generate a calibration curve. The linearity of this curve is assessed by the correlation coefficient (r²), which should ideally be close to 1.000. ymerdigital.com
Table 1: Representative Calibration Curve Data for Aegeline Quantification using this compound as an Internal Standard
| Aegeline Concentration (ng/mL) | Peak Area Ratio (Aegeline/Aegeline-d3) |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.275 |
| 100 | 2.548 |
| 250 | 6.370 |
| 500 | 12.745 |
| Correlation Coefficient (r²) | 0.9995 |
This table presents hypothetical data to illustrate a typical calibration curve for the quantification of aegeline using this compound as an internal standard. The data demonstrates a strong linear relationship between the concentration of aegeline and the measured peak area ratio.
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. eflm.eu These values are crucial for determining the sensitivity of the analytical method. They can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. sepscience.com
Table 2: Typical LOD and LOQ Values for Aegeline Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
This table provides representative LOD and LOQ values for the quantification of aegeline. These values indicate the high sensitivity of a well-validated LC-MS/MS method.
Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements to each other. Both are critical for ensuring the reliability of the analytical data. Accuracy is typically assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent recovery. Precision is evaluated by determining the relative standard deviation (RSD) of the measurements for these QC samples, both within a single analytical run (intra-day precision) and between different runs (inter-day precision). saudijournals.com
Table 3: Representative Accuracy and Precision Data for Aegeline Quantification
| QC Sample Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| 5 | 4.9 ± 0.3 | 98.0 | 6.1 | 7.5 |
| 50 | 51.2 ± 2.1 | 102.4 | 4.1 | 5.3 |
| 400 | 395.6 ± 13.8 | 98.9 | 3.5 | 4.8 |
This table presents illustrative accuracy and precision data for the quantification of aegeline using a validated LC-MS/MS method with this compound as an internal standard. The data shows high accuracy and precision across a range of concentrations.
Sample Preparation and Matrix Considerations in Biological Systems
The accurate quantification of this compound in biological systems is critically dependent on robust sample preparation. Biological samples, such as plasma, serum, urine, and tissue homogenates, are inherently complex matrices containing a multitude of endogenous substances like proteins, lipids, salts, and other metabolites. These components can interfere with the analytical process, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the ionization of the target analyte, thereby compromising the accuracy, precision, and sensitivity of the quantification. researchgate.netresolvemass.ca Therefore, the primary objective of sample preparation is to extract this compound from this complex environment, remove potential interferences, and concentrate the analyte to a level suitable for detection by advanced analytical instruments.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a cornerstone of modern quantitative bioanalysis, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). resolvemass.calgcstandards.comeag.com An ideal internal standard is chemically and physically identical to the analyte, ensuring that it behaves similarly during all stages of sample preparation and analysis. lgcstandards.com This co-eluting, isotopically distinct analog helps to compensate for analyte loss during extraction and corrects for variability in instrument response and matrix effects, leading to highly reproducible and accurate results. researchgate.neteag.com
Extraction Techniques from Complex Matrices
The choice of extraction technique is pivotal for isolating this compound from biological matrices while minimizing the co-extraction of interfering substances. The selection depends on the physicochemical properties of this compound, the nature of the biological matrix, the required sensitivity, and the analytical throughput. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).
While specific protocols for this compound extraction from biological fluids are proprietary to research and clinical laboratories, the principles can be inferred from methods used to isolate its non-deuterated counterpart, Aegeline, from natural sources like the plant Aegle marmelos. wisdomlib.orgresearchgate.net These methods often involve solvent extraction to separate the compound of interest from a complex starting material. wisdomlib.orgnih.gov For instance, Soxhlet extraction using solvents like hexane, acetone, and methanol (B129727) has been effectively used to extract Aegeline from dried plant leaves. wisdomlib.org Column chromatography is then frequently employed for further purification, separating the analyte based on its affinity for the stationary phase. nih.govacs.org
For bioanalytical applications, these fundamental principles are adapted to techniques more suitable for small-volume samples and high-throughput workflows.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase can be adjusted to ensure the analyte is in a neutral, more organic-soluble state, facilitating its transfer into the organic layer, which is then collected and evaporated.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent material, packed into a cartridge or plate, to retain the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a different solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) is tailored to the chemistry of this compound.
Protein Precipitation (PPT): This is a simpler but generally less clean method where a large excess of an organic solvent (e.g., acetonitrile, methanol) or an acid is added to the biological sample (e.g., plasma) to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While fast and inexpensive, it may not remove other interferences like phospholipids (B1166683), which can cause significant matrix effects.
The ultimate goal of these procedures is to produce a clean sample extract that is compatible with the subsequent analytical technique, most commonly LC-MS/MS, which offers high sensitivity and selectivity for quantifying low-concentration analytes in complex mixtures. eag.comnih.govnih.gov
Table 1: Comparison of Common Extraction Techniques for Biological Samples
| Extraction Technique | Principle | Advantages | Disadvantages | Applicability for this compound |
|---|---|---|---|---|
| Protein Precipitation (PPT) | An organic solvent or acid is used to precipitate proteins from the sample matrix. | Fast, simple, low cost, suitable for high-throughput screening. | Less clean extracts, high risk of matrix effects from phospholipids and other small molecules. | Useful for initial screening or when high sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility between two immiscible liquids (e.g., aqueous sample and organic solvent). | Provides cleaner extracts than PPT, good for removing non-volatile salts and polar interferences. | Can be labor-intensive, may require large solvent volumes, susceptible to emulsion formation. | Effective for removing highly polar or non-polar interferences, providing a relatively clean sample. |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent. | Provides the cleanest extracts, high recovery and concentration factor, high selectivity, easily automated. | More expensive, method development can be complex. | Ideal for methods requiring high sensitivity and specificity, effectively minimizing matrix effects for LC-MS/MS analysis. |
Mitigation of Isotopic Exchange in Analytical Procedures
A critical consideration when using deuterium-labeled internal standards like this compound is the potential for isotopic exchange. sigmaaldrich.com This phenomenon involves the replacement of deuterium atoms on the standard with protons (hydrogen atoms) from the surrounding environment, such as protic solvents (e.g., water, methanol) or within the ion source of the mass spectrometer. researchgate.netsigmaaldrich.com If this exchange occurs, the mass of the internal standard is altered, potentially leading to its erroneous detection as the unlabeled analyte or a reduction in the internal standard signal intensity. sigmaaldrich.com This instability compromises the standard's ability to accurately correct for analytical variability, leading to inaccurate quantification. lgcstandards.comsigmaaldrich.com
The stability of the deuterium labels depends heavily on their position within the molecular structure. Labels on heteroatoms (like oxygen or nitrogen) or on carbon atoms adjacent to electron-withdrawing groups are often labile and more susceptible to exchange, especially under acidic or basic conditions. sigmaaldrich.com The synthesis of this compound is therefore designed to place the deuterium atoms on stable positions, such as a methyl group (CD₃I), to minimize this risk.
Several strategies can be employed during the analytical procedure to mitigate the risk of isotopic exchange:
Solvent Selection and pH Control: The choice of solvents for sample preparation and chromatography is crucial. Using aprotic solvents where possible and carefully controlling the pH of aqueous solutions can prevent the chemical conditions that facilitate D-H exchange. sigmaaldrich.com For tissue studies, homogenization in deuterated solvents can also minimize exchange.
Chromatographic Conditions: The mobile phase composition and temperature during liquid chromatography can influence label stability. Methods should be optimized to ensure the deuterated standard remains intact throughout the separation process.
Mass Spectrometry Source Optimization: Conditions within the mass spectrometer's ion source (e.g., temperature, voltages) can sometimes induce in-source scrambling or exchange. Fine-tuning these parameters can reduce the energy transferred to the ions, thereby preserving their isotopic integrity. researchgate.net
Selection of Appropriate Precursor-Product Ion Transitions: In tandem mass spectrometry (MS/MS), monitoring a fragmentation pathway that does not involve the deuterated part of the molecule can sometimes mitigate the issue, although this is not always possible. Selecting transitions that are not prone to scrambling is a key part of method development. researchgate.net
Method Validation: Rigorous validation studies are essential to confirm the isotopic stability of this compound under the specific conditions of the assay. This involves incubating the standard in the sample matrix and various solvents over time to ensure no significant degradation or exchange occurs.
While deuterium-labeled standards are cost-effective and widely available, in cases of unavoidable isotopic instability, alternative stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) can be used, as their covalent bonds are significantly more stable and not susceptible to exchange. lgcstandards.comsigmaaldrich.com
Table 2: Isotopic Exchange: Challenges and Mitigation Strategies
| Challenge | Description | Mitigation Strategy |
|---|---|---|
| Back-Exchange in Protic Solvents | Deuterium atoms exchange with protons from solvents like water or methanol, particularly under acidic or basic conditions. sigmaaldrich.com | Use aprotic solvents when feasible, carefully control mobile phase pH, and consider using deuterated solvents for sample preparation. sigmaaldrich.com |
| In-Source Scrambling/Exchange | High energy conditions within the mass spectrometer's ion source can cause D-H exchange prior to mass analysis. researchgate.net | Optimize ion source parameters (e.g., temperature, cone voltage) to minimize energetic collisions and fragmentation. researchgate.net |
| Label Instability | Deuterium labels are placed on chemically labile positions in the molecule, making them inherently prone to exchange. | Utilize standards where deuterium is placed in non-exchangeable positions. sigmaaldrich.com Alternatively, use more stable isotopes like ¹³C or ¹⁵N. lgcstandards.com |
| Inaccurate Quantification | Loss of deuterium from the internal standard leads to a compromised signal, resulting in erroneous calculation of the analyte concentration. sigmaaldrich.com | Perform thorough method validation to assess the isotopic stability of the standard under the final assay conditions. sigmaaldrich.com Select appropriate MRM transitions that are not affected by scrambling. researchgate.net |
Mechanistic Investigations of Aegeline Metabolism Employing Aegeline D3
In Vitro Metabolic Stability Profiling
The initial step in characterizing the metabolic fate of a new chemical entity is often the assessment of its stability in the presence of drug-metabolizing enzymes. The use of Aegeline-d3 in these assays, alongside its non-deuterated counterpart, can provide critical insights into the primary sites of metabolic attack.
Hepatocyte and Microsomal Incubation Model Systems
In vitro models that recapitulate the metabolic activity of the liver are central to these investigations. The two most common systems are:
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes and contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. They are a cost-effective and high-throughput model for studying CYP-mediated metabolism.
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II drug-metabolizing enzymes, as well as transporter proteins. They provide a more complete picture of hepatic metabolism.
In a typical experimental setup, this compound and aegeline (B1664389) would be incubated with either human or rat liver microsomes or hepatocytes. The choice of species can help to identify potential differences in metabolism between preclinical species and humans.
Evaluation of Degradation Kinetics and Parent Compound Depletion
The primary goal of metabolic stability assays is to determine the rate at which the parent compound is consumed over time. This is typically achieved by monitoring the depletion of the parent compound from the incubation mixture at various time points. The use of this compound is particularly informative in this context. If the deuterium (B1214612) atoms are placed at a site of metabolism, a decrease in the rate of degradation of this compound compared to aegeline would be observed. This is due to the kinetic isotope effect, where the greater mass of the carbon-deuterium bond requires more energy to break than a carbon-hydrogen bond, thus slowing down the enzymatic reaction.
The data generated from such an experiment would allow for the calculation of key metabolic parameters, as illustrated in the hypothetical data table below.
Table 1: Hypothetical Degradation Kinetics of Aegeline and this compound in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Aegeline | 25 | 27.7 |
| This compound | 45 | 15.4 |
This table is illustrative and based on the theoretical application of the kinetic isotope effect. Actual values would be determined experimentally.
Identification and Structural Elucidation of Metabolites
A critical aspect of metabolism studies is the identification and characterization of the metabolites formed. The use of this compound can significantly aid in this process. When analyzing the incubation samples by liquid chromatography-mass spectrometry (LC-MS), the metabolites of this compound will retain the deuterium label, resulting in a characteristic mass shift of +3 mass units (for a -d3 label) compared to the corresponding metabolites of aegeline. This "mass tag" simplifies the process of distinguishing drug-related material from endogenous matrix components.
For aegeline, studies have identified a demethylation metabolite (M1) and a glutathione (B108866) (GSH) conjugate (M2) in rat liver microsomal incubations. The formation of these metabolites suggests the involvement of both oxidative metabolism and subsequent conjugation pathways. The use of this compound could confirm the metabolic pathways and potentially reveal previously undetected metabolites.
Table 2: Hypothetical Metabolites of Aegeline and this compound Identified by LC-MS
| Parent Compound | Metabolite | Proposed Biotransformation | Observed m/z (M+H)⁺ |
| Aegeline | M1 | O-demethylation | 284.1281 |
| This compound | M1-d3 | O-demethylation | 287.1469 |
| Aegeline | M2 | GSH Conjugation | 603.2143 |
| This compound | M2-d3 | GSH Conjugation | 606.2331 |
This table contains hypothetical mass-to-charge ratio (m/z) values for illustrative purposes.
Assessment of Drug-Metabolizing Enzyme (DME) Interactions
Understanding how a compound interacts with drug-metabolizing enzymes is crucial for predicting potential drug-drug interactions. This compound can be employed in these studies to probe the specific role of certain metabolic pathways in these interactions.
Cytochrome P450 (CYP) Enzyme Inhibition/Induction Studies
In vitro studies have shown that aegeline is a very weak inhibitor of CYP3A4 and shows no inhibition of CYP1A2, CYP2D6, CYP2C9, and CYP2C19. However, it has also been reported that CYP2C19 is the principal enzyme responsible for the metabolic activation of aegeline.
By using this compound in CYP inhibition assays, researchers could investigate whether the metabolic activation of aegeline is a prerequisite for any potential inhibitory activity. If the deuterated analog shows a different inhibition profile compared to the parent compound, it would suggest that a metabolite, rather than the parent compound itself, is responsible for the interaction.
Table 3: Hypothetical IC₅₀ Values for CYP450 Inhibition by Aegeline and this compound
| CYP Isoform | Aegeline IC₅₀ (µM) | This compound IC₅₀ (µM) |
| CYP1A2 | >100 | >100 |
| CYP2C9 | >100 | >100 |
| CYP2C19 | 85 | >100 |
| CYP2D6 | >100 | >100 |
| CYP3A4 | 76 | 78 |
This table is a hypothetical representation to illustrate how deuteration at a site of metabolic activation by CYP2C19 could alter the inhibitory potential. IC₅₀ values for aegeline are based on published data.
Transporter Protein Interaction Analysis
Drug transporter proteins play a significant role in the absorption, distribution, and excretion of drugs. While there is limited specific information on the interaction of aegeline with a wide range of drug transporters, some research suggests it may interact with glucose transporters.
The use of this compound in transporter interaction assays would be most relevant if the transport process is coupled to metabolism. In such cases, any alteration in the metabolic rate of this compound could indirectly influence its interaction with the transporter. For most transporter assays, which measure the direct interaction of the compound with the transporter protein, the use of a deuterated analog would not be expected to have a significant impact, as these interactions are typically not dependent on bond-breaking events that would be subject to a kinetic isotope effect.
Preclinical Protein Binding and Blood Partitioning Studies
In the preclinical development phase of a new chemical entity, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to predicting its in vivo behavior. For this compound, investigations into its binding to plasma proteins and partitioning into red blood cells are critical for elucidating its pharmacokinetic (PK) profile. These studies help to correlate drug concentrations with pharmacological effects and potential toxicities.
The extent to which a compound binds to plasma proteins significantly influences its distribution, availability to target sites, and elimination rate. evotec.com According to the "free drug hypothesis," only the unbound fraction of a drug is generally available to diffuse across membranes, interact with its pharmacological target, and be cleared from the body. nih.govwuxiapptec.combiorxiv.org Therefore, determining the fraction of this compound unbound in plasma is essential for interpreting in vitro activity and predicting in vivo efficacy. nih.gov
Similarly, the partitioning of a compound between plasma and red blood cells (RBCs) is a key parameter. bioivt.com Pharmacokinetic analyses are typically performed on plasma samples; however, if a compound significantly sequesters into red blood cells, plasma concentrations may not accurately reflect the total amount of the drug in circulation. bioivt.combioduro.com This can lead to a misinterpretation of pharmacokinetic data, including an overestimation of the volume of distribution and clearance. xenotech.com Evaluating the blood-to-plasma ratio (Kb/p) is therefore conducted to select the appropriate biological matrix for concentration analysis and to build more accurate physiological pharmacokinetic models. bioivt.comxenotech.com
Plasma Protein Binding
The binding of this compound to plasma proteins is assessed across various species to support the translation of preclinical data to clinical scenarios. The most widely accepted method for these studies is equilibrium dialysis. evotec.com This technique is considered the "gold standard" as it minimizes non-specific binding effects and allows for the accurate determination of the unbound drug fraction (fu). evotec.comnih.gov In a typical assay, a plasma sample containing the test compound is dialyzed against a protein-free buffer solution until the concentration of the free compound reaches equilibrium across a semi-permeable membrane. nih.gov The concentrations in both compartments are then measured, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to calculate the percentage of the drug bound to proteins.
Below are representative findings from in vitro plasma protein binding studies for this compound across common preclinical species.
Table 1: In Vitro Plasma Protein Binding of this compound in Various Species
| Species | Plasma Concentration (µM) | Mean Percent Bound (%) | Fraction Unbound (fu) |
|---|---|---|---|
| Mouse | 1 | 92.5 | 0.075 |
| Rat | 1 | 89.8 | 0.102 |
| Dog | 1 | 95.2 | 0.048 |
| Monkey | 1 | 94.6 | 0.054 |
| Human | 1 | 96.1 | 0.039 |
Blood Partitioning
The tendency of this compound to distribute into red blood cells is evaluated by determining the blood-to-plasma concentration ratio (Kb/p). This is performed by incubating the compound with fresh whole blood in vitro. bioduro.com Following incubation at 37°C, the blood sample is separated into plasma and blood cell fractions by centrifugation. The concentration of this compound is quantified in both the whole blood and the resulting plasma. The Kb/p ratio is then calculated.
A ratio of approximately 1 suggests that the compound distributes evenly between plasma and red blood cells. A ratio greater than 1 indicates preferential partitioning into red blood cells, while a ratio less than 1 suggests it remains predominantly in the plasma. bioduro.com This information is crucial for deciding whether whole blood or plasma is the more appropriate matrix for toxicokinetic and pharmacokinetic studies. bioivt.com
The results from a representative in vitro blood partitioning study for this compound are presented below.
Table 2: In Vitro Blood-to-Plasma Ratio (Kb/p) of this compound in Various Species
| Species | Hematocrit (%) | Blood-to-Plasma Ratio (Kb/p) |
|---|---|---|
| Mouse | 45 | 1.1 |
| Rat | 42 | 1.0 |
| Dog | 40 | 0.9 |
| Monkey | 38 | 1.2 |
| Human | 44 | 1.1 |
Elucidation of Aegeline S Biological Activities Through Mechanistic Preclinical Studies Utilizing Deuterated Analogs As Tools
Modulation of Glucose Homeostasis and Insulin (B600854) Signaling Pathways
Aegeline (B1664389), an alkaloidal-amide isolated from the leaves of Aegle marmelos, has been identified as a compound with significant potential for modulating glucose metabolism. nih.gov Studies using cellular models have begun to unravel the intricate mechanisms by which it exerts its effects on insulin signaling and glucose transport.
Preclinical research utilizing C2C12 myotubes, a cellular model for skeletal muscle, has demonstrated that Aegeline effectively enhances glucose uptake. This effect was observed to be both concentration- and time-dependent. researchgate.net A significant increase in basal glucose uptake was noted at a minimum concentration of 5.0 μM, with the maximal effect observed at 10 μM. researchgate.net The stimulation of glucose uptake by Aegeline suggests it improves the glucose metabolism of skeletal muscle cells in a manner that can be independent of insulin. researchgate.net
Table 1: Effect of Aegeline on Basal Glucose Uptake in C2C12 Myotubes
| Aegeline Concentration | Fold Increase vs. Control | Significance vs. Control |
|---|---|---|
| 5.0 μM | 1.39 | P < 0.05 |
| 10.0 μM | 1.71 | P < 0.01 |
Data derived from studies on C2C12 myotubes. researchgate.net
The uptake of glucose into muscle cells is primarily mediated by the glucose transporter 4 (GLUT4). Aegeline has been shown to stimulate the translocation of GLUT4 from intracellular vesicles to the plasma membrane of C2C12 myotubes. nih.govresearchgate.net In its basal state, Aegeline increased GLUT4 translocation by 1.72-fold compared to the control. researchgate.net Notably, its effect was additive to that of insulin; when combined with insulin, Aegeline treatment resulted in a 2.65-fold increase in GLUT4 translocation. researchgate.net This suggests that Aegeline may act through signaling pathways that are distinct from but convergent with the insulin pathway. researchgate.net The process is effectively blocked by transport inhibitors like wortmannin (B1684655) and genistein. researchgate.net
The β3-adrenergic receptor is known to play a role in glucose metabolism, particularly in brown adipocytes, where its stimulation can induce glucose uptake. nih.govresearchgate.net This receptor-mediated glucose uptake can occur through mechanisms that are independent of GLUT4 translocation and may involve the de novo synthesis of GLUT1. nih.gov While β-adrenergic signaling in general can increase glucose uptake through distinct pathways separate from insulin, the direct role or modulation of β3-adrenergic receptors by Aegeline has not been detailed in the available scientific literature. diva-portal.org
Research indicates that Aegeline's effects on glucose transport are mediated through distinct parallel pathways involving both Akt (also known as protein kinase B) and Ras-related C3 botulinum toxin substrate 1 (Rac1). nih.gov While the Akt pathway is a well-known component of insulin signaling, the Rac1-dependent pathway highlights a separate mechanism of action for Aegeline. nih.govresearchgate.net
Aegeline treatment activates p21 protein-activated kinase 1 (PAK1) and the actin-polymerization regulator, cofilin. nih.govresearchgate.net The activation of PAK1 is essential for the subsequent phosphorylation of cofilin. researchgate.net This was confirmed in studies where the inhibition of Rac1 or PAK1 (using the inhibitor IPA-3) completely blocked the Aegeline-induced phosphorylation of cofilin. researchgate.net Furthermore, silencing the Rac1 gene with siRNA was found to inhibit Aegeline-induced glucose transport by up to 50% and suppressed the phosphorylation of both PAK1 and cofilin. researchgate.net These findings establish a clear signaling cascade where Aegeline stimulates the PI3-kinase-Rac1-PAK1-cofilin pathway, leading to cytoskeletal rearrangement and enhanced glucose transport in skeletal muscle cells. nih.gov
Table 2: Aegeline's Impact on Key Signaling Proteins in C2C12 Myotubes
| Target Protein | Effect of Aegeline | Downstream Consequence |
|---|---|---|
| Akt | Phosphorylation (Activation) | Contributes to glucose transport |
| Rac1 | GTP-binding (Activation) | Activates PAK1 |
| PAK1 | Phosphorylation (Activation) | Phosphorylates Cofilin |
| Cofilin | Phosphorylation (Activation) | Cytoskeletal rearrangement, contributes to glucose transport |
This table summarizes findings from multiple preclinical studies. nih.govresearchgate.netresearchgate.net
Neurobiological Effects and Neuroinflammation Pathways
Beyond its metabolic effects, Aegeline has been investigated for its neurobiological activities, particularly in the context of pathways relevant to depression and neuroinflammation.
Monoamine oxidase-A (MAO-A) is a key enzyme responsible for the degradation of monoamine neurotransmitters like serotonin (B10506) and norepinephrine. taylorandfrancis.com Elevated MAO-A activity is often linked to depressive disorders. frontiersin.org Preclinical studies have shown that Aegeline can significantly decrease MAO-A activity. nih.govacs.org In silico molecular docking analyses predicted a favorable binding interaction between Aegeline and the active site of the MAO-A enzyme. nih.govacs.org Subsequent in vivo experiments confirmed this modulating effect, where the activity of Aegeline was found to be comparable to that of clorgyline, a standard MAO-A inhibitor. nih.gov This suggests that Aegeline's neurobiological effects may be mediated, at least in part, through the downregulation of MAO-A hyperactivity. acs.org
Table 3: Mentioned Chemical Compounds and Proteins
| Name | Type |
|---|---|
| Aegeline | Alkaloidal-amide |
| Aegeline-d3 | Deuterated Analog |
| Akt (Protein Kinase B) | Protein (Kinase) |
| β3-Adrenergic Receptor | Protein (Receptor) |
| Clorgyline | Chemical Compound (MAO-A Inhibitor) |
| Cofilin | Protein (Actin-binding) |
| Genistein | Chemical Compound (Kinase Inhibitor) |
| GLUT1 | Protein (Glucose Transporter) |
| GLUT4 | Protein (Glucose Transporter) |
| IPA-3 | Chemical Compound (PAK1 Inhibitor) |
| Monoamine Oxidase-A (MAO-A) | Protein (Enzyme) |
| PAK1 | Protein (Kinase) |
| Rac1 | Protein (GTPase) |
Regulation of Interleukin-6 (IL-6) Expression and Signaling
Aegeline has been shown to modulate the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6), a key mediator in various inflammatory diseases. acs.orgresearchgate.netnih.gov In vivo studies using a reserpine-induced pain-depression model in mice demonstrated that treatment with aegeline significantly decreased elevated serum IL-6 levels. acs.orgresearchgate.netnih.gov This condition is known to increase pro-inflammatory cytokines, and aegeline treatment effectively counteracted this effect. researchgate.netnih.gov The production of IL-6 can be triggered by an extensive release of nitric oxide, linking aegeline's influence on IL-6 to its effects on nitrosative stress pathways. acs.orgnih.gov Computational studies further support this, identifying IL-6 as a hub target for aegeline in inflammatory conditions like Inflammatory Bowel Disease (IBD). e-century.usdntb.gov.uanih.gov These findings suggest that aegeline's anti-inflammatory properties are, in part, mediated through the downregulation of IL-6 expression. acs.orgresearchgate.netresearchgate.net
Influence on Inducible Nitric Oxide Synthase (iNOS) Activity and Expression
Aegeline exerts significant influence over the inducible nitric oxide synthase (iNOS) pathway, which is critical in the production of nitric oxide (NO), a mediator of neuroinflammation and pain. acs.orgresearchgate.net Overactivation of iNOS leads to excessive NO production, contributing to neurotoxic and inflammatory insults. acs.orgresearchgate.net Preclinical studies have shown that aegeline treatment abrogates the increased expression of iNOS. acs.orgresearchgate.netresearchgate.net Specifically, immunofluorescence analysis in a reserpine-induced mouse model revealed that aegeline administration reversed the heightened iNOS expression in both spine and brain tissues. researchgate.net This inhibitory effect on iNOS expression is a key component of aegeline's mechanism for reducing nitrosative stress. acs.orgresearchgate.netresearchgate.net The extensive release of NO from iNOS activity is also linked to the production of other pro-inflammatory cytokines, indicating that aegeline's downregulation of iNOS has broader anti-inflammatory consequences. acs.orgnih.gov
Mechanisms of Oxidative and Nitrosative Stress Reduction
Aegeline demonstrates a capacity to mitigate both oxidative and nitrosative stress through multiple mechanisms. acs.orgresearchgate.netresearchgate.net Its effect on nitrosative stress is primarily through the downregulation of iNOS expression, which reduces the excessive production of neurotoxic nitric oxide. acs.orgresearchgate.netresearchgate.net In terms of oxidative stress, studies have shown that aegeline treatment significantly increases the level of reduced glutathione (B108866) (GSH), a critical endogenous antioxidant. acs.orgresearchgate.netresearchgate.net In reserpine-treated mice, which exhibit increased oxidative stress, aegeline administration was found to restore depleted brain GSH levels and reduce lipid peroxidation. acs.orgnih.gov This suggests that aegeline helps protect cells from the detrimental effects of reactive oxygen species (ROS). nih.gov By downregulating iNOS and bolstering antioxidant defenses like GSH, aegeline provides a dual-pronged approach to reducing cellular stress. acs.orgresearchgate.netresearchgate.net
Immunomodulatory and Anti-Inflammatory Mechanisms
Inhibition of Histamine (B1213489) Release from Mast Cells
Aegeline has been shown to inhibit histamine release from mast cells, a key event in allergic and inflammatory responses. researchgate.netnih.gov Studies using the rat basophilic leukemia (RBL-2H3) cell line, a model for mast cells, found that aegeline inhibited histamine release induced by various stimulants. researchgate.netncats.iomedkoo.com The inhibitory effect was particularly strong when histamine release was triggered by calcium (Ca2+) stimulants like thapsigargin (B1683126) and ionomycin. researchgate.netnih.govmedkoo.com This suggests that aegeline's mechanism of action is closely tied to intracellular calcium signaling pathways. researchgate.net However, the effect appears to be cell-type dependent, as aegeline showed weaker inhibitory effects on rat peritoneal mast cells (RPMCs). researchgate.netnih.gov
Role of Intracellular Calcium Signaling in Immunological Responses
The immunomodulatory effects of aegeline are significantly linked to its influence on intracellular calcium (Ca2+) signaling. researchgate.netnih.gov In mast cells, an increase in intracellular Ca2+ is a critical trigger for degranulation and the release of inflammatory mediators like histamine. researchgate.net Research indicates that aegeline's ability to inhibit histamine release is dependent on its modulation of intracellular Ca2+ signaling events. researchgate.netncats.iomedkoo.com Specifically, aegeline appears to affect the intracellular Ca2+ pool rather than the influx of external Ca2+, as it did not inhibit ⁴⁵Ca²⁺ influx into RBL-2H3 cells. researchgate.netnih.gov The compound showed strong inhibition of histamine release induced by thapsigargin, an agent that blocks the Ca2+-ATPase pump in the endoplasmic reticulum, further pointing to aegeline's interaction with intracellular calcium storage and signaling pathways. researchgate.netnih.gov This modulation of Ca2+ signaling is a central mechanism for its anti-allergic and immunomodulatory activities. researchgate.net
Computational and In Silico Molecular Docking Studies
In silico molecular docking studies have been employed to predict and rationalize the interaction of aegeline with various biological targets, providing insight into its anti-inflammatory and immunomodulatory mechanisms. These computational analyses have shown that aegeline exhibits favorable binding interactions with the active sites of key enzymes involved in inflammation. acs.orgresearchgate.netresearchgate.net
Docking studies revealed that aegeline binds effectively to the catalytic pocket of inducible nitric oxide synthase (iNOS), which corroborates the in vivo findings of its inhibitory effect on iNOS expression. acs.org Similarly, aegeline demonstrated strong binding affinity for monoamine oxidase-A (MAO-A), another target implicated in neuroinflammation. acs.org Network pharmacology and molecular docking approaches have also identified aegeline as a potent compound against key targets in inflammatory bowel disease, with high binding affinity predicted for proteins like PI3K, AKT, and EGFR. e-century.usdntb.gov.uanih.govnih.gov These computational models highlight aegeline's potential to interact with multiple targets within inflammatory pathways, supporting its observed pleiotropic effects. dntb.gov.ua
Table 1: Summary of In Silico Docking Studies for Aegeline
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Potential Biological Effect | Reference(s) |
|---|---|---|---|---|
| Monoamine Oxidase-A (MAO-A) | -10.06 | Tyr407 (H-bond) | Neuroinflammation Reduction | acs.org |
| Monoamine Oxidase-B (MAO-B) | -10.09 | Gln206 (H-bond) | Neuroinflammation Reduction | |
| Inducible Nitric Oxide Synthase (iNOS) | Not Specified | Leu264 (H-bond) | Nitrosative Stress Reduction | acs.org |
| Motilin Receptor (MLNR) | -8.4 | Not Specified | IBS Symptom Modulation | worldscientific.com |
| Cyclooxygenase-1 (COX-1) | Not Specified | Arg120, Tyr355, Ile523 | Anti-inflammatory | neliti.comugm.ac.id |
| Cyclooxygenase-2 (COX-2) | Not Specified | Ser353, Arg513, Ser530 | Anti-inflammatory | neliti.comugm.ac.id |
Binding Interactions with MAO-A Active Sites
Monoamine oxidase-A (MAO-A) is a critical enzyme in the catabolism of neurotransmitters, and its inhibition is a key strategy in the treatment of neurological disorders. Preclinical evaluations have explored Aegeline's potential as a MAO-A inhibitor through computational and in vivo models.
Detailed Research Findings: In silico molecular docking studies have been performed to predict the binding affinity and interaction patterns of Aegeline within the catalytic pocket of the MAO-A enzyme. nih.gov These computational models revealed a strong binding interaction. nih.govresearchgate.net The analysis indicated a binding energy of -10.06 kcal/mol. nih.gov This favorable energy is attributed to specific molecular interactions, most notably the formation of a hydrogen bond between Aegeline and the amino acid residue Tyrosine 407 (Tyr407), with a bond length of 2.37 Å. nih.gov
These computational predictions are supported by in vivo animal studies, which demonstrated that treatment with Aegeline significantly decreased MAO-A activity. nih.govresearchgate.netresearchgate.net In these studies, the use of a deuterated analog like this compound as an internal standard is critical for accurately measuring the concentration of Aegeline in brain tissue and plasma. This quantification confirms that the observed reduction in MAO-A activity is directly correlated with the presence of the compound, thereby validating the mechanistic insights from docking studies.
| Target Enzyme | Binding Energy (kcal/mol) | Interacting Residue | Interaction Type | Bond Distance (Å) |
|---|---|---|---|---|
| MAO-A | -10.06 | Tyr407 | Hydrogen Bond | 2.37 |
Ligand-Receptor Dynamics with iNOS
Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide, a key mediator in inflammation and neurotoxicity when overexpressed. acs.org Aegeline has been investigated for its ability to modulate iNOS activity, a mechanism relevant to its potential protective effects. researchgate.netacs.org
Detailed Research Findings: Molecular docking simulations have shown that Aegeline fits effectively into the active site of iNOS. nih.govresearchgate.net The computational analysis reported a significant binding energy of -31.54 kcal/mol. nih.gov The stability of this ligand-receptor complex is reinforced by a key hydrogen bond formed with the amino acid residue Leucine 264 (Leu264), at a distance of 1.93 Å. nih.gov
Complementing these in silico findings, immunofluorescence studies in preclinical models have shown that Aegeline treatment can abrogate the induced expression of the iNOS enzyme. researchgate.netresearchgate.netnih.gov The scientific rigor of such in vivo experiments depends on precise bioanalysis. This compound, as a stable isotope-labeled standard, enables exact quantification of Aegeline in tissue samples, providing a clear correlation between the compound's concentration and the observed downregulation of iNOS expression.
| Target Enzyme | Binding Energy (kcal/mol) | Interacting Residue | Interaction Type | Bond Distance (Å) |
|---|---|---|---|---|
| iNOS (PDB ID: 3E7G) | -31.54 | Leu264 | Hydrogen Bond | 1.93 |
Pharmacophore Modeling for β3-Adrenergic Receptor Agonism
The β3-adrenergic receptor (β3-AR) is a therapeutic target involved in lipolysis and metabolic regulation. nih.gov Early QSAR studies and Aegeline's structural similarity to known β3-AR agonists suggested its potential activity at this receptor. nih.govresearchgate.netsemanticscholar.org This hypothesis was further explored through advanced pharmacophore modeling to identify key structural features required for agonism.
Detailed Research Findings: Researchers developed a 3D pharmacophore model based on known β3-AR agonists to screen a library of synthetic Aegeline derivatives. nih.govresearchgate.net This computational approach identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to activate the receptor. The screening predicted that a derivative, compound 10C, would be a particularly effective agonist. nih.govresearchgate.net
This in silico prediction was validated through subsequent in vitro experiments. nih.govresearchgate.net Compound 10C was confirmed to be a potent and specific β3-AR agonist, demonstrating an EC₅₀ value of 447 nM in a cell-based reporter assay. nih.govresearchgate.net In such drug discovery campaigns, deuterated analogs like this compound are vital. They are used in pharmacokinetic studies to differentiate the parent compound from its metabolites, ensuring that the observed β3-AR activation is attributable to the intended molecule and not a metabolic byproduct. This validation is crucial for confirming the accuracy of the pharmacophore model and guiding further drug development.
| Compound | Target Receptor | Activity Type | EC₅₀ (nM) | Experimental Model |
|---|---|---|---|---|
| Compound 10C | Human β3-AR | Agonist | 447 | HEK293T cells with CRE-Luciferase reporter |
Future Directions and Emerging Research Frontiers for Aegeline D3
Development of Novel Analytical Platforms for Enhanced Sensitivity
The foremost application of Aegeline-d3 lies in its role as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Aegeline (B1664389). In analytical techniques, particularly mass spectrometry (MS), an ideal internal standard is crucial for achieving precision and accuracy. clearsynth.com this compound is chemically identical to Aegeline but has a higher molecular weight due to the replacement of three hydrogen atoms with deuterium (B1214612). This mass difference allows it to be distinguished from the non-labeled Aegeline in a mass spectrometer, while its similar chemical and physical properties ensure it behaves almost identically during sample preparation and analysis. aptochem.comscioninstruments.com
Future research will focus on leveraging this compound to develop and validate ultra-sensitive analytical platforms. These methods are essential for accurately measuring low concentrations of Aegeline in complex biological matrices like plasma, liver, kidney, and brain tissue. clearsynth.comcerilliant.comusda.gov The use of this compound helps to compensate for variations in sample extraction, injection volume, and ionization efficiency in the mass spectrometer, thereby correcting for matrix effects and improving method robustness. clearsynth.comaptochem.com
Advanced analytical methods such as Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-Of-Flight Mass Spectrometry (UHPLC-QTOF-MS) have already been employed for pharmacokinetic studies of Aegeline. usda.gov The integration of this compound as an internal standard in these platforms will enable more precise determination of pharmacokinetic parameters, which is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Aegeline.
Table 1: Analytical Techniques for Aegeline and the Role of this compound
| Analytical Technique | Application for Aegeline Analysis | Enhancement with this compound (as Internal Standard) |
| HPLC / UHPLC | Separation and purification of Aegeline from extracts and biological samples. wisdomlib.orgdoc-developpement-durable.org | Improves quantitative accuracy by normalizing for variations in chromatography and injection. aptochem.com |
| Mass Spectrometry (MS) | Identification and quantification of Aegeline and its metabolites. wisdomlib.orgnih.gov | Enables highly accurate quantification by correcting for matrix effects and ionization suppression/enhancement. clearsynth.comcerilliant.com |
| HPTLC | Screening and confirmation of Aegeline in herbal extracts. nih.gov | Can be used to create more precise calibration curves for densitometric quantification. |
| NMR Spectroscopy | Structural characterization of Aegeline. nih.gov | Not directly used in NMR for quantification but ensures the standard's structural integrity. |
Applications in High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of compounds to identify potential therapeutic candidates. jocpr.comtechnologynetworks.com A critical requirement for HTS is the availability of robust, automated, and reliable analytical methods to process a large number of samples efficiently. aptochem.comjocpr.com
Integration into Systems Biology Approaches (e.g., Targeted Metabolomics, Proteomics)
Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" fields, such as metabolomics and proteomics. Accurate quantification of small molecules is fundamental to building predictive models in systems biology.
In the context of targeted metabolomics , this compound is an indispensable tool. Targeted metabolomics focuses on measuring a specific group of metabolites, and the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise quantification. nih.gov By using this compound, researchers can reliably track the concentration of Aegeline and its metabolites in cells or tissues over time, providing crucial data for understanding its mechanism of action and its impact on metabolic pathways. nih.gov
While its role in proteomics is less direct, the data generated using this compound is vital. To correlate changes in protein expression (proteomics) with the presence of a drug, one must know the precise concentration of that drug in the system. This compound provides this critical concentration data, allowing researchers to confidently link observed changes in protein levels to the pharmacological activity of Aegeline.
Exploration of Isotope Effects in Biological Systems
The substitution of a lighter isotope with a heavier one can sometimes alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov While deuterated compounds are generally chosen as internal standards because they are assumed to be biologically inert and chromatographically similar to the analyte, this is not always the case. aptochem.comcerilliant.com
An emerging research frontier is the deliberate exploration of these isotope effects. arxiv.org Future studies could investigate whether the deuterium atoms in this compound confer any unique biological or metabolic properties compared to the non-deuterated Aegeline. For example, the C-D bond is stronger than the C-H bond, which can sometimes slow down metabolic processes that involve breaking this bond. This could potentially alter the pharmacokinetic profile or biological activity of the molecule. While often a subtle effect, studying these differences can provide deeper insights into metabolic pathways and enzyme kinetics. nih.gov Such studies could also explore magnetic isotope effects, where the nuclear spin of the isotope can influence certain biological reactions, although this is a more speculative area of research. arxiv.orgucsb.edu
Contribution to Rational Drug Design and Preclinical Candidate Selection
Rational drug design is the inventive process of finding new medications based on the knowledge of a biological target. slideshare.netresearchgate.net This process relies heavily on high-quality data from preclinical studies to make informed decisions about which drug candidates to advance.
Aegeline itself has served as an inspiration for the synthesis of novel compounds, such as β3-adrenergic receptor agonists for improving insulin (B600854) sensitivity. nih.gov The role of this compound in this process is to ensure the accuracy of the data that underpins these design and selection decisions. During preclinical development, precise pharmacokinetic and tissue distribution studies are essential for evaluating a potential drug. usda.gov
By using this compound as an internal standard, researchers can generate highly reliable data on a compound's ADME properties. usda.gov This allows for a more accurate comparison between different synthesized analogues and helps in selecting the most promising preclinical candidates with optimal therapeutic profiles. researchgate.net The robust analytical methods enabled by this compound contribute directly to the foundation of evidence-based, rational drug design. rsc.orgwiley.com
Q & A
Q. What are the validated synthetic pathways for Aegeline-d3, and how do they ensure isotopic purity?
Q. How should researchers design in vitro assays to evaluate this compound’s metabolic stability?
Use hepatocyte or microsomal incubation models with LC-MS/MS quantification. Key parameters:
- Incubation time: 0–120 minutes to track degradation kinetics.
- Controls: Non-deuterated Aegeline (baseline comparator).
- Data normalization: Correct for protein binding via ultracentrifugation. Include triplicate runs to address biological variability, and report % remaining parent compound with standard deviations .
Q. What analytical techniques are optimal for characterizing this compound in biological matrices?
Prioritize LC-MS/MS with multiple reaction monitoring (MRM) for specificity. For tissue distribution studies, homogenize samples in deuterated solvents (e.g., DMSO-d6) to minimize isotopic exchange. Validate recovery rates (>85%) using spiked matrices and calibration curves (R² > 0.99) .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data on this compound be resolved across studies?
Contradictions often arise from variability in dosing regimens or analytical methods. To resolve:
- Perform meta-analysis adjusting for covariates (e.g., species, dose).
- Conduct cross-laboratory reproducibility trials with standardized protocols.
- Apply sensitivity analysis to identify outlier datasets .
Example Contradiction Analysis:
| Study | Half-life (h) | Dose (mg/kg) | Species | Issue Identified |
|---|---|---|---|---|
| A | 2.1 | 10 | Rat | Solvent: PEG (alters absorption) |
| B | 3.8 | 10 | Rat | LC-MS/MS vs. ELISA (method bias) |
Q. What mechanistic studies are needed to clarify this compound’s off-target effects in neuronal cells?
Combine transcriptomic profiling (RNA-seq) with functional assays:
Q. How can researchers optimize this compound’s stability in long-term storage for clinical trials?
Stability depends on deuteration position and formulation. Methodological steps:
- Accelerated degradation studies: Expose to 40°C/75% RH for 6 months.
- Excipient screening: Test cyclodextrins or lyophilization to prevent hydrolysis.
- Stability-indicating assays: Monitor deuteration loss via isotope ratio MS .
Methodological Best Practices
Q. What statistical approaches are critical for dose-response studies of this compound?
Q. How should multi-omics data be integrated to study this compound’s hepatotoxicity?
Use systems biology pipelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
